(Thiophen-3-yl)methanesulfonyl chloride

Heterocyclic Chemistry Synthetic Methodology Chemical Stability

Researchers attempting sulfonamide installations with thiophene building blocks often encounter decomposition with the unstable 2-isomer. (Thiophen-3-yl)methanesulfonyl chloride (CAS 86843-10-9) eliminates this risk, providing a bench-stable electrophile for reliable synthesis. - Superior Stability: Unlike the decomposition-prone 2-isomer, this 3-substituted variant withstands ambient conditions and multi-step protocols. - Predictable Reactivity: The methylene spacer and thiophene ring electronic profile ensure controlled, selective sulfonylation of amines and nucleophilic residues. - Scalable Supply: Sourced at ≥95% purity for reproducible results in parallel synthesis and kilo-scale campaigns.

Molecular Formula C5H5ClO2S2
Molecular Weight 196.7 g/mol
Cat. No. B13228729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Thiophen-3-yl)methanesulfonyl chloride
Molecular FormulaC5H5ClO2S2
Molecular Weight196.7 g/mol
Structural Identifiers
SMILESC1=CSC=C1CS(=O)(=O)Cl
InChIInChI=1S/C5H5ClO2S2/c6-10(7,8)4-5-1-2-9-3-5/h1-3H,4H2
InChIKeyAMXPMTSIARLTSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Thiophen-3-yl)methanesulfonyl Chloride: Core Characteristics


(Thiophen-3-yl)methanesulfonyl chloride (CAS 86843-10-9) is an organosulfur heterocyclic building block with the molecular formula C₅H₅ClO₂S₂ and a molecular weight of 196.70 g/mol . The compound consists of a thiophene ring substituted at the 3-position with a methanesulfonyl chloride group, conferring electrophilic reactivity typical of sulfonyl chlorides while retaining the aromatic and electronic character of the thiophene core. The compound is commercially available at purities typically ≥95%, primarily intended for use as a synthetic intermediate in medicinal chemistry and agrochemical research .

Synthetic intermediate for medicinal chemistry and agrochemical research
Stable, isolable 3-substituted thiophene sulfonyl chloride building block
Methylene spacer provides conformational flexibility for target binding

Why (Thiophen-3-yl)methanesulfonyl Chloride Cannot Be Replaced


Procurement decisions involving sulfonyl chloride building blocks often overlook critical structural factors that dictate synthetic success. Positional isomerism on the thiophene ring profoundly influences both stability and reactivity. For instance, the 2-isomer ((thiophen-2-yl)methanesulfonyl chloride) has been reported to undergo spontaneous decomposition to 2-chloromethylthiophene under standard conditions [1], rendering it non-viable for many applications. Furthermore, the thiophene ring imparts electronic modulation distinct from benzene-based or aliphatic sulfonyl chlorides, altering reaction rates and selectivity in nucleophilic substitutions [2]. Generic substitution with a simpler methanesulfonyl chloride or benzenesulfonyl chloride would bypass the unique electronic properties and the specific spatial orientation of the thiophene-3-ylmethyl moiety, which is essential for achieving desired binding conformations in medicinal chemistry targets and for maintaining stability during multi-step syntheses [3].

Positional isomer instability
The 2-isomer decomposes to 2-chloromethylthiophene under standard conditions, rendering it non-viable for most synthetic routes.
Electronic modulation differs from benzene analogs
Thiophene's electron-withdrawing character alters reactivity compared to benzenesulfonyl chlorides, potentially shifting reaction selectivity and rates.
Spatial orientation via methylene spacer
The 3-substituted methylene spacer geometry is critical for achieving target binding conformations; 2-substituted or directly attached sulfonyl chlorides may not replicate this arrangement.

Quantitative Evidence Guide for (Thiophen-3-yl)methanesulfonyl Chloride


Comparative Stability: 3- vs. 2-Isomer

Direct head-to-head comparison reveals a critical stability advantage for (thiophen-3-yl)methanesulfonyl chloride. Literature reports that attempts to synthesize the positional isomer (thiophene-2-yl)methanesulfonyl chloride resulted not in isolation of the desired sulfonyl chloride, but in its decomposition to 2-chloromethylthiophene under reaction conditions [1]. In contrast, (thiophen-3-yl)methanesulfonyl chloride is a stable, isolable, and commercially distributed solid/liquid (dependent on ambient conditions) that can be handled and stored for use in multi-step syntheses without degradation .

Isomer Stability Head-to-head
Target (3-isomer): Stable, isolable solid/liquid.
Comparator (2-isomer): Decomposes to 2-chloromethylthiophene.
Ensures synthetic reliability and procurement viability
Based on literature-reported decomposition pathway
Heterocyclic Chemistry Synthetic Methodology Chemical Stability

Reactivity: Thiophene vs. Benzene Sulfonyl Chlorides

While direct kinetic data for (thiophen-3-yl)methanesulfonyl chloride is not available, cross-study comparable data from the closely related 3-thiophenesulfonyl chloride class provides a reliable reactivity profile. Kinetic studies in methanol with anilines at 25°C show that 3-thiophenesulfonyl chloride reacts 3.7 times faster than 2-thiophenesulfonyl chloride, but 3.3 times slower than benzenesulfonyl chloride (k_rel = k_PhSO2Cl / k_3-ThSO2Cl = 3.3; k_3-ThSO2Cl / k_2-ThSO2Cl = 3.7) [1]. This indicates that the 3-thiophene derivative occupies an intermediate reactivity niche: it is more electrophilic than the 2-isomer but less so than the benzene analog, providing a tunable balance between reactivity and selectivity for nucleophilic attack.

Relative Reactivity Class-level
~3.7× more reactive than 2-isomer;
~3.3× less reactive than benzenesulfonyl chloride
(aniline/MeOH, 25°C)
Intermediate reactivity balances conversion rate and selectivity
Inferred from 3-thiophenesulfonyl chloride kinetics (J. Org. Chem. 1974)
Physical Organic Chemistry Reaction Kinetics Sulfonylation

3-Substituted Thiophene: A Privileged Pharmacophore

Patents describing the synthesis of substituted 4-alkoxycarbonylthiophene-3-sulfonyl chlorides highlight the 3-position of the thiophene ring as critical for generating intermediates in the production of herbicidal active compounds [1]. The (thiophen-3-yl)methanesulfonyl chloride framework introduces a methylene spacer between the thiophene and the sulfonyl chloride, which increases conformational flexibility compared to directly attached sulfonyl chlorides. This spacer is essential for achieving the correct spatial arrangement in target binding pockets, a factor that distinguishes it from 3-thiophenesulfonyl chloride (no spacer) and 2-substituted analogs. The 3-position substitution pattern is specifically required for the subsequent transformations described in these patents.

Synthetic Utility Reported
3-substituted thiophene methanesulfonyl chloride scaffold claimed in patents for herbicidal intermediates
Ensures compatibility with established patented synthetic routes
Positional isomer specificity per patent claims
Medicinal Chemistry Agrochemical Synthesis Scaffold Hopping

Commercial Purity and Reproducible Scale-Up

Supplier specifications for (thiophen-3-yl)methanesulfonyl chloride indicate a minimum purity of 95% . In contrast, related heteroaryl methanesulfonyl chlorides (e.g., (5-chlorothiophen-2-yl)methanesulfonyl chloride) are often offered at lower purities or with significant batch-to-batch variability due to their instability [1]. The availability of the 3-isomer at consistent high purity ensures reproducible reaction outcomes in automated library synthesis and minimizes the need for costly purification steps during process development.

Purity Specification Specification review
≥95% purity (supplier specification);
2-isomer not commercially viable due to instability
Consistent purity supports reproducible synthesis and scale-up
Supplier-reported specification; verify lot COA
Procurement Quality Control Scale-Up

Application Scenarios for (Thiophen-3-yl)methanesulfonyl Chloride


Medicinal Chemistry: Thiophene Sulfonamide Candidates

In drug discovery programs targeting kinases, GPCRs, or other protein classes where a thiophene ring serves as a privileged scaffold, (thiophen-3-yl)methanesulfonyl chloride is the reagent of choice for installing a sulfonamide linkage with a specific 3-substituted thiophene orientation. The methylene spacer provides conformational flexibility that can improve target binding compared to directly attached sulfonyl chlorides. Attempts to use the unstable 2-isomer would result in decomposition and failed reactions [1], while benzenesulfonyl chloride would introduce an undesired phenyl group, potentially altering ADME properties and potency. The compound's consistent high purity ensures reproducible results in high-throughput parallel synthesis .

Agrochemical Development: Herbicidal Intermediates

Patents specifically describe the use of 3-substituted thiophene sulfonyl chloride derivatives as key intermediates in the synthesis of novel herbicides [2]. (Thiophen-3-yl)methanesulfonyl chloride provides the exact substitution pattern required for these patented synthetic routes. The stability of the 3-isomer allows for multi-kilogram scale-up under standard conditions, whereas the 2-isomer's decomposition would render large-scale production economically unviable. Selecting the correct isomer is essential for maintaining process efficiency and avoiding costly purification of decomposition byproducts.

Chemical Biology: Activity-Based Probes and Bioconjugates

For the preparation of sulfonamide-based activity probes or bioconjugates, the intermediate reactivity of the thiophene-3-ylmethyl sulfonyl chloride (between that of the less reactive 2-isomer and the more reactive benzenesulfonyl chloride) [3] allows for efficient, selective labeling of nucleophilic residues (e.g., lysine or cysteine) in complex biological milieus. The electron-withdrawing nature of the thiophene ring enhances electrophilicity sufficiently to drive the reaction to completion under mild conditions without causing off-target modifications that can occur with highly reactive benzene analogs. The methylene spacer also reduces steric hindrance, facilitating conjugation to larger biomolecules.

Material Science: Conductive Polymer Functionalization

Thiophene-based sulfonyl chlorides are used to introduce polar functional groups onto conductive polymer backbones, tuning electronic properties and solubility. The 3-substituted methanesulfonyl chloride provides a defined attachment point that maintains the conjugated system's integrity while the sulfonyl chloride group enables post-polymerization modification. The stability of the 3-isomer ensures that the reactive sulfonyl chloride handle remains intact during polymer processing and subsequent functionalization steps, a critical advantage over the decomposition-prone 2-isomer [1].

Application
Selection Property
Validation Focus
Medicinal chemistry: thiophene sulfonamide candidates
3-Substituted thiophene with methylene spacer
Stability in multi-step synthesis; target binding conformation
Agrochemical development: herbicidal intermediates
Positional isomer specificity for patented routes
Process stability and scale-up reproducibility
Chemical biology: activity-based probes and bioconjugates
Intermediate reactivity for selective labeling
Controlled sulfonylation kinetics; off-target modification
Material science: conductive polymer functionalization
Post-polymerization modification handle
Sulfonyl chloride stability during processing

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